molecular formula C11H18N4O2 B2717874 [1-(4-amino-1-methyl-1h-pyrazole-3-carbonyl)piperidin-4-yl]methanol CAS No. 1478166-04-9

[1-(4-amino-1-methyl-1h-pyrazole-3-carbonyl)piperidin-4-yl]methanol

Cat. No.: B2717874
CAS No.: 1478166-04-9
M. Wt: 238.291
InChI Key: NFJDUGRNQRGBED-UHFFFAOYSA-N
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Description

[1-(4-amino-1-methyl-1h-pyrazole-3-carbonyl)piperidin-4-yl]methanol is a compound that features a pyrazole ring and a piperidine ring

Scientific Research Applications

[1-(4-amino-1-methyl-1h-pyrazole-3-carbonyl)piperidin-4-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-amino-1-methyl-1h-pyrazole-3-carbonyl)piperidin-4-yl]methanol typically involves the formation of the pyrazole and piperidine rings followed by their coupling. One common method involves the reaction of 4-amino-1-methylpyrazole with a suitable piperidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[1-(4-amino-1-methyl-1h-pyrazole-3-carbonyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone to an alcohol.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of [1-(4-amino-1-methyl-1h-pyrazole-3-carbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.

    Pyrazole Derivatives: Compounds with the pyrazole ring, including substituted pyrazoles and pyrazolones.

Uniqueness

[1-(4-amino-1-methyl-1h-pyrazole-3-carbonyl)piperidin-4-yl]methanol is unique due to its combination of the pyrazole and piperidine rings, which imparts specific chemical and biological properties

Properties

IUPAC Name

(4-amino-1-methylpyrazol-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-14-6-9(12)10(13-14)11(17)15-4-2-8(7-16)3-5-15/h6,8,16H,2-5,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJDUGRNQRGBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCC(CC2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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